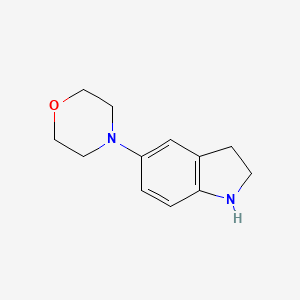

4-(Indolin-5-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-2,9,13H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCOEKCFYZRMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652972 | |

| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-58-5 | |

| Record name | 2,3-Dihydro-5-(4-morpholinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Indolin-5-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which pharmacokinetic and pharmacodynamic behaviors are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth analysis of the core physicochemical properties of 4-(Indolin-5-yl)morpholine, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating the privileged indoline and morpholine scaffolds.

Given the current absence of extensive experimental data in publicly accessible literature, this whitepaper presents a combination of computationally predicted properties and established, robust experimental protocols for their empirical determination. This dual approach offers immediate, actionable insights for researchers while providing a clear roadmap for subsequent laboratory validation. The methodologies described are grounded in industry-standard practices, ensuring relevance and applicability for drug development professionals.

Molecular Identity and Predicted Physicochemical Profile

This compound is a heterocyclic compound featuring a saturated indoline ring system linked at the 5-position to a morpholine ring. The presence of two basic nitrogen atoms—one in the indoline ring and one in the morpholine ring—is a key determinant of its physicochemical behavior, particularly its ionization state and solubility.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.[1][2][3][4]

| Property | Predicted Value | Significance in Drug Discovery |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine | Unambiguous chemical identification. |

| CAS Number | 959238-58-5 | Unique registry number for database searching. |

| Molecular Formula | C12H16N2O | Determines molecular weight and elemental composition. |

| Molecular Weight | 204.27 g/mol | Influences diffusion rates and overall size. |

| Melting Point | Not available (computationally) | Indicator of purity, lattice energy, and solubility. |

| Boiling Point | Not available (computationally) | Relevant for purification and stability at high temperatures. |

| logP (Octanol/Water) | 1.48 (Consensus) | Measures lipophilicity, affecting permeability and metabolism. |

| Aqueous Solubility (logS) | -2.86 | Impacts dissolution, absorption, and formulation. |

| pKa (Most Basic) | 8.78 | Determines the ionization state at physiological pH. |

| Topological Polar Surface Area | 24.71 Ų | Influences membrane permeability and BBB penetration. |

Note: These values are computationally derived and should be confirmed by experimental methods.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

The predicted consensus logP of 1.48 suggests that this compound possesses a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it often correlates with good oral absorption and distribution properties. A logP in this range is generally considered optimal for cell membrane permeability without excessive sequestration into lipid bilayers, which can lead to toxicity or rapid metabolism.

Aqueous Solubility (logS)

The predicted logS of -2.86 indicates that the compound is likely to have moderate aqueous solubility. Solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. A logS value in this range may necessitate formulation strategies to enhance dissolution, particularly for higher doses. The basic nature of the molecule, conferred by the two nitrogen atoms, suggests that its solubility will be pH-dependent, increasing at lower pH values where it will be protonated.

Ionization Constant (pKa)

With a predicted basic pKa of 8.78, this compound will be predominantly protonated and positively charged at the physiological pH of blood (7.4). This ionization state will significantly enhance its aqueous solubility and will influence its interactions with biological targets, transporters, and metabolizing enzymes. The presence of a positive charge can also impact its ability to cross the blood-brain barrier. The morpholine nitrogen is expected to be the more basic of the two nitrogens due to the delocalization of the lone pair on the indoline nitrogen into the aromatic system in the deprotonated form.

Standardized Experimental Protocols for Physicochemical Characterization

To provide a framework for the empirical validation of the predicted properties, the following section details standard experimental protocols.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[5][6] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).[7]

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan with a lid to encapsulate the sample.

-

Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, as recommended by the OECD.[8][9][10][11][12] It involves equilibrating an excess of the solid compound in an aqueous buffer and then measuring the concentration of the dissolved compound.

Protocol:

-

Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14][15][16] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Protocol:

-

Calibrate a pH meter using standard buffers.

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination by the Shake-Flask Method

Rationale: Similar to solubility determination, the shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (logP).[17][18][19][20][21]

Protocol:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase to create a two-phase system.

-

Agitate the mixture at a constant temperature until partitioning equilibrium is reached (typically several hours).

-

Separate the two phases by centrifugation.

-

Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP Determination by the Shake-Flask Method.

Conclusion

This compound presents a physicochemical profile that is promising for further investigation in a drug discovery context. Its predicted balanced lipophilicity, moderate aqueous solubility, and basic nature suggest that it is likely to have favorable ADME properties. However, it is crucial to underscore that these are in silico predictions. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical determination of these critical parameters. A thorough experimental characterization is the essential next step to validate these predictions and to build a solid foundation for any subsequent preclinical and clinical development of this compound or its analogs.

References

- 1. SwissADME [swissadme.ch]

- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SwissADME: Significance and symbolism [wisdomlib.org]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 7. Calibrating DSC Temperature [deng.folk.ntnu.no]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. scribd.com [scribd.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 21. waters.com [waters.com]

A Technical Guide to 4-(Indolin-5-yl)morpholine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This document provides a comprehensive technical overview of the novel heterocyclic compound, 4-(Indolin-5-yl)morpholine. We will explore its chemical identity, including a systematic derivation of its IUPAC name and a detailed structural analysis. This guide proposes robust and validated synthetic protocols for its preparation, leveraging modern palladium- and copper-catalyzed cross-coupling reactions. Furthermore, we delve into the potential pharmacological significance of this molecule by examining the well-established roles of its constituent indoline and morpholine scaffolds in medicinal chemistry. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities built upon privileged heterocyclic frameworks.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient lead generation. The title compound, this compound, represents a thoughtful amalgamation of two such scaffolds: indoline and morpholine.

The indoline nucleus, a saturated analog of indole, is a versatile pharmacophore present in numerous natural products and synthetic bioactive compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological macromolecules, while its aromatic portion allows for a variety of substitution patterns to modulate activity and physicochemical properties.[3][4] Indoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5]

The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[6][7] Its inclusion in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor, thereby modulating target binding.[8][9] The morpholine moiety is a key component in a range of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[10]

This guide will therefore dissect this compound, not merely as a static chemical entity, but as a potential starting point for drug discovery programs, leveraging the synergistic potential of its constituent parts.

Chemical Identity and Physicochemical Properties

Chemical Structure Elucidation

The structure of this compound is defined by a covalent bond between the nitrogen atom of a morpholine ring and the C5 position of an indoline ring.

-

Indoline: A bicyclic structure composed of a benzene ring fused to a five-membered pyrrolidine ring.

-

Morpholine: A saturated six-membered heterocycle containing both an ether and a secondary amine functional group.[10]

-

Linkage: The substituent "indolin-5-yl" indicates that the indoline ring is attached via its 5th carbon atom to the 4th position (the nitrogen atom) of the morpholine ring.

Caption: Chemical structure of this compound.

Systematic (IUPAC) Name Derivation

The formal IUPAC name for this compound is 4-(2,3-dihydro-1H-indol-5-yl)morpholine .

-

Parent Structure: Morpholine is chosen as the principal group.

-

Substituent: The indoline group attached to the morpholine nitrogen is treated as a substituent.

-

Indoline Nomenclature: The systematic name for indoline is 2,3-dihydro-1H-indole.

-

Locant: The attachment point on the indoline ring is position 5, hence "indol-5-yl".

-

Assembly: The substituent "2,3-dihydro-1H-indol-5-yl" is attached to the 4-position (the nitrogen) of the morpholine parent, leading to the full name.

Physicochemical Properties

While experimental data for this specific molecule is not widely available, its key physicochemical properties can be predicted using computational models, which are invaluable for assessing its drug-like potential.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₆N₂O | Defines the elemental composition. |

| Molecular Weight | 204.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| cLogP | 1.5 - 2.0 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (Indoline N-H) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Morpholine O, N) | Crucial for solubility and target binding. |

| pKa (most basic) | ~7.5 (Morpholine N) | The morpholine nitrogen is weakly basic, which can influence solubility and receptor interaction.[8] |

Proposed Synthetic Pathways

The key chemical transformation required for the synthesis of this compound is the formation of a carbon-nitrogen (C-N) bond between the indoline C5 position and the morpholine nitrogen. Modern organometallic cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope.[11]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the aryl C-N bond, leading to two primary synthetic strategies based on either a palladium- or copper-catalyzed reaction.

Caption: Retrosynthetic analysis for this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds.[11][12] It typically involves a palladium catalyst, a phosphine ligand, and a base.[13][14]

Reaction Scheme: 5-Bromoindoline + Morpholine ---(Pd catalyst, Ligand, Base)---> this compound

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a BippyPhos ligand, 2-4 mol%).[13]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagents Addition: Add anhydrous toluene or dioxane as the solvent, followed by morpholine (1.2-1.5 equiv). Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Rationale for Choices:

-

Catalyst System: The choice of palladium source and phosphine ligand is critical and often requires optimization. Sterically hindered biarylphosphine ligands are generally effective for coupling with secondary amines like morpholine.[13]

-

Base: A strong base is required to deprotonate the morpholine and facilitate the catalytic cycle. NaOtBu is a common and effective choice.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation, which has seen significant improvements with the development of new ligand systems, allowing for milder reaction conditions.[15][16][17]

Reaction Scheme: 5-Iodoindoline + Morpholine ---(Cu catalyst, Ligand, Base)---> this compound

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine 5-iodoindoline (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or an N,N'-dimethylethylenediamine), if required.[18]

-

Solvent and Reagents Addition: Add a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add morpholine (2.0-3.0 equiv, often used as a solvent as well) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).

-

Reaction Conditions: Heat the mixture to 100-140 °C. The reaction is typically slower than the palladium-catalyzed counterpart and may require several hours to reach completion. Monitor by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. An ammonia/ammonium chloride solution may be used to wash the organic layer to remove residual copper salts.

-

Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

Rationale for Choices:

-

Catalyst: Copper(I) iodide is a common and inexpensive catalyst for Ullmann-type reactions.[18]

-

Substrate: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed reactions.

-

Base: An inorganic base like K₂CO₃ is typically sufficient and is compatible with a wider range of functional groups than the strong organic bases used in Buchwald-Hartwig reactions.

Proposed Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a standard battery of spectroscopic and chromatographic techniques must be employed. This self-validating process is crucial for scientific integrity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indoline ring (approx. 6.5-7.5 ppm), aliphatic protons of the indoline CH₂ groups (approx. 2.8-3.5 ppm), morpholine protons adjacent to nitrogen (approx. 3.0-3.4 ppm), morpholine protons adjacent to oxygen (approx. 3.7-3.9 ppm), and the indoline N-H proton (a broad singlet). |

| ¹³C NMR | Distinct signals for the aromatic and aliphatic carbons of the indoline and morpholine rings. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (205.1335 for C₁₂H₁₇N₂O⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C-O-C stretching (ether, around 1115 cm⁻¹). |

Potential Biological Significance and Therapeutic Applications

The fusion of the indoline and morpholine scaffolds in this compound suggests several promising avenues for therapeutic investigation.

-

Oncology: Many kinase inhibitors feature N-aryl heterocyclic motifs. The indoline core could serve as a hinge-binding element, while the morpholine group can provide solubility and occupy solvent-exposed regions of the ATP-binding pocket.[19][20]

-

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve brain permeability and is found in several CNS-active drugs.[8] The indoline scaffold itself is related to serotonin and other neurotransmitters, suggesting potential applications in mood disorders or neurodegenerative diseases.[2]

-

Antimicrobial Agents: Both indoline and morpholine derivatives have been reported to possess antibacterial and antifungal properties.[5][19] The combined structure could lead to novel antimicrobial agents, potentially through mechanisms that evade existing resistance.

Conclusion

This compound is a synthetically accessible molecule that stands at the intersection of two pharmacologically significant scaffolds. This guide has provided a detailed analysis of its chemical structure, proposed robust synthetic protocols based on established cross-coupling methodologies, and outlined a framework for its characterization. The inherent properties of its constituent parts suggest a high potential for this compound to serve as a valuable building block or lead structure in diverse drug discovery campaigns. Further investigation into its biological activity is highly warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [mdpi.com]

- 3. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Indolin-5-yl)morpholine and its corresponding hydrochloride salt, compounds of significant interest within medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the synthesis, characterization, and potential applications of these molecules.

Core Compound Identification and Properties

The foundational step in any chemical research is the unambiguous identification of the compounds of interest. Herein, we define the key identifiers and physicochemical properties of this compound and its hydrochloride salt.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 959238-58-5 | 1646152-53-5 |

| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₇ClN₂O |

| Molecular Weight | 204.27 g/mol | 240.73 g/mol |

| Appearance | Off-White to Light Yellow Solid (Predicted) | White to Light Yellow Crystalline Solid (Predicted) |

| Solubility | Soluble in organic solvents such as DMSO and Methanol. | Expected to have enhanced solubility in aqueous solutions. |

Note: Some physical properties are predicted based on the general characteristics of similar chemical structures and may vary based on experimental conditions and purity.

The Strategic Importance in Medicinal Chemistry

The indoline and morpholine scaffolds are considered "privileged structures" in medicinal chemistry. Their frequent appearance in approved drugs and clinical candidates underscores their importance.

-

The Indoline Scaffold : This substructure of the well-known indole provides a three-dimensional element that can facilitate potent and selective interactions with biological targets. Indoline-containing compounds have been explored for a wide range of therapeutic applications, including as anticancer and antibacterial agents.

-

The Morpholine Moiety : The morpholine ring is a versatile component in drug design. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The ether oxygen and the basic nitrogen atom allow for diverse interactions with biological macromolecules.

The combination of these two scaffolds in this compound creates a molecule with a unique structural and electronic profile, making it a valuable building block for the synthesis of novel therapeutic agents.

Synthesis and Preparation

Synthesis of this compound (Free Base)

A common approach to synthesize aryl-morpholine compounds involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely recognized for its efficiency in forming carbon-nitrogen bonds.

Reaction Scheme:

References

Unlocking the Therapeutic Potential of Indoline-Morpholine Compounds: A Technical Guide to Elucidating Their Mechanism of Action

Abstract

The indoline-morpholine scaffold represents a privileged chemotype in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of novel indoline-morpholine compounds. Moving beyond a rigid, templated approach, this document offers a logical, field-proven workflow, grounded in scientific integrity and causality. We will explore the primary target classes associated with this scaffold—protein kinases, G-protein coupled receptors (GPCRs), and ion channels—and detail the essential experimental protocols required for target identification, validation, and mechanistic characterization. This guide is designed to empower research teams to navigate the complexities of drug discovery with a scientifically rigorous and efficient strategy.

Introduction: The Indoline-Morpholine Scaffold as a Versatile Pharmacophore

The fusion of the indoline and morpholine heterocycles has given rise to a class of small molecules with significant therapeutic promise. The indoline core, a partially saturated version of indole, provides a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets.[1][2][3] Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a versatile anchor for binding to protein active sites.[1] The morpholine moiety, on the other hand, is prized for its ability to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability.[4][5] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.[4][6][7] This combination of a structurally rigid core and a functionally versatile side chain has led to the discovery of indoline-morpholine derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][8][9]

This guide will delineate a rational, multi-pronged approach to elucidating the mechanism of action of a novel indoline-morpholine compound, starting from broad phenotypic screening to precise molecular target identification and characterization.

Initial Hypothesis Generation: Identifying the Primary Target Class

Given the established promiscuity of the indoline-morpholine scaffold, a crucial first step is to narrow down the potential target class. Based on extensive literature precedent, three primary hypotheses should be investigated in parallel:

-

Hypothesis 1: The compound is a protein kinase inhibitor. The indolin-2-one substructure is a well-established pharmacophore for kinase inhibition, with marketed drugs like Sunitinib targeting VEGFR and PDGFR.[2][8][10] The morpholine ring has also been shown to be a key interacting moiety in several kinase inhibitors, including those targeting PI3K.[1][4][6][7][11]

-

Hypothesis 2: The compound is a G-protein coupled receptor (GPCR) modulator. Indoline-morpholine derivatives have been identified as potent agonists of the cannabinoid 2 (CB2) receptor, a GPCR involved in pain and inflammation.[9][12] The structural similarity of the morpholine moiety to endogenous neurotransmitters also suggests potential interactions with other CNS-active GPCRs.[4]

-

Hypothesis 3: The compound is an ion channel blocker. Recent studies have demonstrated the ability of indoline-morpholine compounds to act as inhibitors of voltage-gated potassium channels, such as Kv1.5, which are implicated in cardiac arrhythmias.[13]

The following sections will detail the experimental workflows to test each of these hypotheses.

Investigating the Kinase Inhibition Hypothesis

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The indoline-morpholine scaffold is a promising starting point for the development of novel kinase inhibitors.

Rationale for Experimental Choices

The primary objective is to determine if the compound inhibits kinase activity and, if so, to identify the specific kinase(s) targeted. A tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.

Experimental Workflow

Caption: Workflow for kinase inhibitor characterization.

Step-by-Step Protocols

Protocol 1: Kinome-Wide Profiling

-

Objective: To screen the indoline-morpholine compound against a large panel of kinases to identify potential targets.

-

Methodology: Utilize a commercial kinome profiling service. These services typically employ radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).

-

Data Analysis: The output will be a list of kinases for which the compound shows significant inhibition (e.g., >50% at 1 µM). This provides a preliminary "hit list" for further investigation.

Protocol 2: Biochemical IC50 Determination

-

Objective: To determine the potency of the compound against the hit kinases identified in the kinome scan.

-

Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method.

-

Prepare a series of dilutions of the indoline-morpholine compound.

-

In a multi-well plate, add the kinase, its specific substrate, and ATP.

-

Add the compound dilutions to the wells and incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Kinase Target | Example IC50 (nM) |

| VEGFR2 | 15 |

| PDGFRβ | 25 |

| c-Kit | 50 |

| PI3Kα | 150 |

| Table 1: Example inhibitory profile of a hypothetical indoline-morpholine compound against a panel of kinases. |

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that the compound binds to the target kinase within intact cells.

-

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

-

Methodology:

-

Treat cultured cells with the indoline-morpholine compound or a vehicle control.

-

Heat the cells to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Detect the amount of soluble target kinase at each temperature using Western blotting or an immunoassay like AlphaScreen.

-

-

Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating direct binding.

Investigating the GPCR Modulation Hypothesis

GPCRs are the largest family of cell surface receptors and are major drug targets. The ability of indoline-morpholine compounds to modulate GPCR activity opens up therapeutic possibilities in areas such as inflammation, pain, and neurological disorders.

Rationale for Experimental Choices

The initial goal is to determine if the compound interacts with a GPCR and then to characterize the nature of this interaction (agonism, antagonism, or allosteric modulation) and the downstream signaling pathways affected.

Experimental Workflow

Caption: Workflow for GPCR modulator characterization.

Step-by-Step Protocols

Protocol 1: Radioligand Binding Assay

-

Objective: To determine if the indoline-morpholine compound binds to a specific GPCR and to measure its binding affinity (Ki).

-

Principle: The compound competes with a radioactively labeled ligand for binding to the receptor.

-

Methodology:

-

Prepare cell membranes expressing the target GPCR.

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the indoline-morpholine compound.

-

Separate the bound from unbound radioligand by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Protocol 2: cAMP Assay

-

Objective: To determine if the compound modulates the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.

-

Culture cells expressing the target GPCR.

-

For Gs-coupled receptors, treat the cells with the indoline-morpholine compound and measure cAMP production.

-

For Gi-coupled receptors, stimulate the cells with an agonist (like forskolin) to induce cAMP production, then co-treat with the indoline-morpholine compound to measure the inhibition of cAMP production.

-

Lyse the cells and add HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody).

-

Measure the HTRF signal, which is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: IP-One Assay

-

Objective: To determine if the compound modulates the activity of Gq-coupled GPCRs by measuring the accumulation of inositol monophosphate (IP1).

-

Methodology: The IP-One HTRF assay is a robust method.

-

Culture cells expressing the target Gq-coupled GPCR.

-

Treat the cells with the indoline-morpholine compound.

-

Lyse the cells and add HTRF reagents (IP1-d2 conjugate and an anti-IP1-cryptate antibody).

-

Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis: Generate dose-response curves to determine the EC50 or IC50.

Investigating the Ion Channel Blocker Hypothesis

Ion channels are critical for cellular excitability and are important drug targets for a range of cardiovascular and neurological diseases.

Rationale for Experimental Choices

The primary technique for studying ion channel function is electrophysiology, which directly measures the flow of ions across the cell membrane.

Experimental Workflow

Caption: Workflow for ion channel blocker characterization.

Step-by-Step Protocol

Protocol: Whole-Cell Patch Clamp Electrophysiology

-

Objective: To directly measure the effect of the indoline-morpholine compound on the currents flowing through a specific ion channel (e.g., Kv1.5).

-

Methodology:

-

Culture cells expressing the target ion channel.

-

Use a glass micropipette to form a high-resistance "giga-seal" with the cell membrane.

-

Rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

-

Apply a voltage protocol to elicit ion channel currents and record the baseline activity.

-

Perfuse the indoline-morpholine compound onto the cell and record the changes in the ion channel currents.

-

-

Data Analysis:

-

Concentration-Response: Apply increasing concentrations of the compound to determine the IC50 of the block.

-

Voltage-Dependence: Analyze the block at different membrane potentials to see if it is voltage-dependent.

-

State-Dependence: Use specific voltage protocols to determine if the compound preferentially binds to the channel in its resting, open, or inactivated state.

-

Mutational Analysis: If a putative binding site is identified through molecular modeling, mutate key residues in the channel to confirm their role in compound binding.[14][15][16]

-

| Parameter | Value |

| IC50 at +40 mV | 2.5 µM |

| Voltage Dependence | Present |

| State Preference | Open state |

| Table 2: Example electrophysiological profile of a hypothetical indoline-morpholine compound on Kv1.5 channels. |

Target Deconvolution for Phenotypic Hits

If a novel indoline-morpholine compound demonstrates interesting activity in a phenotypic screen (e.g., anti-proliferative effects in a cancer cell line) without a pre-existing hypothesis about its target, target deconvolution methods are necessary.

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): As described in the kinase section, CETSA can be used in an unbiased manner with proteomics to identify proteins that are thermally stabilized by the compound.

Conclusion: A Roadmap for Mechanistic Insight

The indoline-morpholine scaffold holds immense potential for the development of novel therapeutics. A systematic and hypothesis-driven approach, as outlined in this guide, is essential for efficiently elucidating the mechanism of action of new compounds. By combining broad, unbiased screening with detailed biochemical, cellular, and biophysical assays, researchers can build a comprehensive understanding of how these versatile molecules exert their biological effects. This knowledge is the cornerstone of successful drug development, enabling the optimization of lead compounds and the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modeling the binding modes of Kv1.5 potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including optimal basicity, hydrogen bonding capability, and the ability to improve aqueous solubility and metabolic stability—render it a "privileged scaffold".[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine their roles as anticancer, antimicrobial (antibacterial and antifungal), antiviral, and central nervous system (CNS) active agents, supported by quantitative data and established protocols. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

Morpholine (tetrahydro-1,4-oxazine) is a versatile heterocyclic compound that has become indispensable in drug design.[4][5] Its structural features allow it to serve as a bioisosteric replacement for other rings like piperazine or piperidine, offering advantageous modulation of a compound's pharmacokinetic profile.[1][2] The presence of both an ether and a secondary amine group within its structure provides a unique balance of hydrophilicity and lipophilicity.[6] The nitrogen atom imparts basicity (pKa ≈ 8.7), while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[1][7][8]

These properties contribute to improved oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier, making the morpholine moiety a frequent component in FDA-approved drugs.[1][7][9] A significant portion of these drugs, particularly those approved in the last decade, are anticancer agents, highlighting the scaffold's importance in oncology.[1] This guide will systematically review the key therapeutic areas where morpholine derivatives have demonstrated significant potential.

Anticancer Activity

Morpholine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling.[10] Their mechanisms often involve the inhibition of critical enzymes, particularly protein kinases.

Mechanism of Action: Kinase Inhibition

Many potent anticancer drugs incorporating a morpholine ring function as kinase inhibitors. The morpholine moiety often plays a dual role: it can enhance solubility and pharmacokinetic properties, and it can form specific, potency-driving interactions within the kinase active site.[3][11]

A prime example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer. The morpholine ring is a key pharmacophore for interacting with the PI3K kinase family.[7][9] In some inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule for effective inhibition.

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition points of morpholine derivatives in the PI3K/Akt/mTOR pathway.

Key Examples and Structure-Activity Relationship (SAR)

-

Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] The morpholine group enhances its solubility and pharmacokinetic profile.

-

Quinazoline-Morpholine Hybrids: Studies on morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[12][13] SAR studies revealed that substitutions on the aromatic ring attached to the quinazoline core significantly impact cytotoxicity. For instance, compounds AK-3 and AK-10 induced cell cycle arrest at the G1 phase and promoted apoptosis.[12][13]

-

Benzimidazole-Oxadiazole-Morpholine Hybrids: A novel series of these derivatives demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14] Compound 5h , with 3,4-dichloro substitution, showed an IC50 value of 0.049 µM against VEGFR-2, comparable to the standard drug Sorafenib.[14]

Quantitative Data: Cytotoxic Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [12] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [12] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [12] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [12] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [12] | |

| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | [14] |

Antimicrobial Activity

The morpholine scaffold is integral to several potent antimicrobial agents, demonstrating both antibacterial and antifungal properties.

Antibacterial Activity

-

Mechanism of Action: Morpholine derivatives, notably the oxazolidinone class, inhibit bacterial protein synthesis at a very early stage.[15] Linezolid , an important antibiotic containing a morpholine ring, binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for translation.[16] This unique mechanism means there is little cross-resistance with other antibiotic classes.[15]

-

Spectrum of Activity: These agents are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15][16] Some newly synthesized derivatives have also shown a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[17][18][19]

Antifungal Activity

-

Mechanism of Action: Morpholine antifungals, such as Amorolfine and Fenpropimorph, interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] They achieve this by inhibiting two specific enzymes in the pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[20] Disruption of ergosterol synthesis leads to the accumulation of toxic intermediate sterols and compromises the structural integrity and function of the fungal cell membrane.[22]

Diagram: Antifungal Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Spectrum of Activity: These agents are effective against a range of pathogenic fungi, including yeasts like Candida albicans and Cryptococcus neoformans, as well as filamentous fungi like Aspergillus niger.[20][23] While Amorolfine is used clinically as a topical agent, other derivatives are widely used in agriculture as fungicides.[20]

Antiviral and Other Pharmacological Activities

Antiviral Activity

The morpholine scaffold is present in compounds with activity against various viruses. For example, some quinoline derivatives incorporating morpholine have shown inhibitory effects on the replication of Zika Virus (ZIKV).[24] The precise mechanism often varies depending on the viral target, but can include inhibition of viral enzymes like RNA polymerase or interference with viral entry or replication processes.

CNS Activity

The morpholine ring is a key component in many drugs active on the central nervous system (CNS) due to its ability to improve blood-brain barrier penetration.[7]

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[25][26]

-

Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used as an antidepressant.[25][26]

-

Aprepitant: A neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The morpholine ring acts as a scaffold to correctly orient the pharmacophoric elements for receptor binding.[9]

Key Experimental Protocols

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the morpholine test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Broth Microdilution for Antibacterial MIC

This protocol determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the morpholine test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Conclusion and Future Perspectives

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities.[2] Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into numerous successful drugs.[27] The research into anticancer agents, particularly kinase inhibitors, remains a highly promising area.[11] Furthermore, the unique mechanism of action of morpholine-containing antibiotics like Linezolid provides a critical tool against drug-resistant bacteria. Future research will likely focus on synthesizing novel morpholine derivatives with enhanced potency and selectivity, exploring new therapeutic targets, and modifying the scaffold to overcome challenges like metabolic instability or acquired resistance.[3][28] The versatility and proven track record of the morpholine ring ensure its continued importance in the future of drug discovery.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ijprems.com [ijprems.com]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencescholar.us [sciencescholar.us]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 28. e3s-conferences.org [e3s-conferences.org]

Investigating the Therapeutic Potential of 4-(Indolin-5-yl)morpholine: A Technical Guide for Preclinical Development

Abstract

The confluence of privileged structural motifs in medicinal chemistry presents a rational pathway for the discovery of novel therapeutics. This guide delineates a comprehensive preclinical strategy to investigate the therapeutic potential of 4-(Indolin-5-yl)morpholine, a novel chemical entity uniting the biologically significant indoline core with the pharmacokinetically advantageous morpholine moiety. We will explore the foundational rationale for this compound's design, rooted in the established activities of both indoline and morpholine derivatives, and subsequently detail a phased, multi-disciplinary approach for its evaluation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key experimental workflows from initial target validation and in vitro screening to in vivo efficacy and preliminary safety assessments. Our narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous progression toward defining the therapeutic profile of this promising compound.

Introduction: The Rationale for this compound

The quest for novel therapeutics with improved efficacy and drug-like properties is a cornerstone of modern medicine. The strategic combination of well-characterized pharmacophores is a proven approach to generating new chemical entities with high potential. This compound is a testament to this design philosophy, integrating two powerful scaffolds:

-

The Indoline Core: Indole derivatives, and their reduced indoline counterparts, are recognized as versatile scaffolds in drug discovery.[1][2][3] They form the structural basis for a wide array of therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] The indole nucleus is known for its ability to engage in various biological interactions and can be readily modified to fine-tune pharmacological activity.

-

The Morpholine Moiety: Morpholine is considered a "privileged structure" in medicinal chemistry, frequently incorporated into approved and experimental drugs to enhance their properties.[4][5][6] Its inclusion is often motivated by its ability to improve physicochemical characteristics such as solubility and metabolic stability.[4][7][8] The morpholine ring can also contribute to target binding and enhance potency.[5][7] Furthermore, its favorable profile can improve pharmacokinetic parameters, including blood-brain barrier permeability, making it particularly valuable for developing drugs targeting the central nervous system (CNS).[7][8][9]

The combination of these two moieties in this compound suggests a high probability of discovering a compound with both significant biological activity and favorable drug-like properties. This guide outlines a systematic approach to unlock and validate this potential.

Phase I: Target Identification and Initial In Vitro Profiling

The initial phase of investigation focuses on identifying the potential molecular targets of this compound and assessing its activity in relevant in vitro systems.

Broad-Spectrum Kinase and Receptor Screening

Given the wide range of biological targets for both indole and morpholine derivatives, an initial broad-spectrum screening is a logical first step.[2][5] This unbiased approach allows for the identification of primary targets and potential off-target effects early in the development process.

Experimental Protocol: Kinase and Receptor Panel Screening

-

Compound Preparation: Synthesize and purify this compound to >98% purity, confirmed by HPLC and NMR. Prepare a stock solution in DMSO.

-

Assay Selection: Utilize a commercial kinase panel (e.g., a panel of over 400 human kinases) and a receptor binding panel (including GPCRs, ion channels, and transporters).

-

Primary Screen: Perform initial screens at a single high concentration (e.g., 10 µM) to identify significant interactions (e.g., >50% inhibition or binding).

-

Data Analysis: Analyze the primary screen data to identify potential "hits."

Dose-Response and IC50/EC50 Determination

For any validated hits from the primary screen, the next step is to determine the potency of the compound by generating dose-response curves.

Experimental Protocol: IC50/EC50 Determination

-

Serial Dilution: Prepare a series of dilutions of this compound.

-

Assay Performance: Conduct the relevant kinase or receptor binding assays with the serially diluted compound.

-

Data Analysis: Plot the percentage of inhibition or binding against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.

Data Presentation: Initial In Vitro Potency

| Target | Assay Type | IC50/EC50 (nM) |

| Kinase X | Kinase Inhibition | Hypothetical Value |

| Receptor Y | Receptor Binding | Hypothetical Value |

| Enzyme Z | Enzyme Inhibition | Hypothetical Value |

Cellular Target Engagement and Pathway Analysis

Once a primary molecular target is identified and its potency determined, it is crucial to confirm that this compound engages this target within a cellular context and modulates the relevant signaling pathway.

Experimental Workflow: Cellular Target Engagement

Caption: Workflow for confirming cellular target engagement and pathway modulation.

Phase II: In Vitro Efficacy and Disease Model Characterization

This phase aims to establish the therapeutic potential of this compound in disease-relevant cellular models. The specific models will be chosen based on the identified molecular target and its role in pathology. For the purpose of this guide, we will assume a potential anticancer application, a common therapeutic area for both indole and morpholine derivatives.[10][9][11][12]

Antiproliferative Activity in Cancer Cell Lines

A fundamental assessment of a potential anticancer agent is its ability to inhibit the growth of cancer cells.

Experimental Protocol: Cell Viability Assay

-

Cell Line Selection: Choose a panel of cancer cell lines relevant to the identified target pathway.

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Use a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to determine cell viability.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Antiproliferative Activity

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast Cancer | Hypothetical Value |

| HCT-116 | Colon Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

Mechanism of Action Studies

Understanding how this compound exerts its antiproliferative effects is critical. Key cellular processes to investigate include apoptosis, cell cycle arrest, and autophagy.

Experimental Workflow: Elucidating the Mechanism of Action

Caption: Experimental workflow to determine the cellular mechanism of action.

Phase III: In Vivo Efficacy and Preclinical Safety

Promising in vitro data warrants investigation in in vivo models to assess efficacy and preliminary safety.

Pharmacokinetic (PK) Profiling

Before efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. The presence of the morpholine moiety is anticipated to confer favorable PK properties.[4][7]

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Use healthy mice (e.g., C57BL/6).

-

Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration |

| Dose (mg/kg) | Hypothetical Value | Hypothetical Value |

| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |

| Tmax (h) | Hypothetical Value | Hypothetical Value |

| AUC (ng·h/mL) | Hypothetical Value | Hypothetical Value |

| t1/2 (h) | Hypothetical Value | Hypothetical Value |

| Bioavailability (%) | N/A | Hypothetical Value |

In Vivo Efficacy in a Xenograft Model

Assuming an anticancer indication, a tumor xenograft model is the standard for evaluating in vivo efficacy.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

-

Model Establishment: Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound at a dose and schedule informed by PK data.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

-

Data Analysis: Calculate tumor growth inhibition (TGI).

Preliminary Toxicology

An initial assessment of the compound's safety profile is conducted concurrently with efficacy studies.

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Use healthy rodents.

-

Dose Escalation: Administer single, escalating doses of this compound.

-

Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

-

Necropsy: Perform gross necropsy at the end of the study.

-

Data Analysis: Determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

This guide has outlined a logical and comprehensive preclinical workflow to investigate the therapeutic potential of this compound. By systematically progressing from broad, unbiased screening to focused in vivo efficacy and safety studies, a robust data package can be generated to support further development. The inherent potential of the indoline and morpholine scaffolds provides a strong foundation for this investigation.[1][5][6] Future work will be dictated by the outcomes of these studies and may include lead optimization, IND-enabling toxicology studies, and ultimately, clinical trial design.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for the Preliminary In Vitro Screening of 4-(Indolin-5-yl)morpholine

Abstract

The early stages of drug discovery are critical for identifying promising lead compounds and mitigating the risk of late-stage attrition.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of 4-(Indolin-5-yl)morpholine, a novel heterocyclic compound incorporating both an indoline and a morpholine moiety. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their presence in a wide range of biologically active molecules and approved drugs.[4] The morpholine ring, in particular, is often employed to improve physicochemical and pharmacokinetic properties.[4] This guide details a tiered, logic-driven screening cascade designed to efficiently characterize the compound's cytotoxic potential, broad-spectrum antimicrobial activity, and initial safety pharmacology profile. By integrating foundational cytotoxicity assays with targeted antimicrobial and safety panels, this workflow aims to generate a robust preliminary dataset. This data will enable informed decision-making regarding the compound's potential therapeutic value and guide subsequent hit-to-lead optimization efforts.[5] The protocols and strategies outlined herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: Rationale and Strategic Imperatives

The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of failure.[3] A significant portion of this attrition is due to unforeseen toxicity or a lack of efficacy in later stages of development.[3] Therefore, a robust and strategically designed preliminary in vitro screening cascade is not merely a procedural step but a foundational pillar of a successful drug discovery program.[5][6][7][8] The primary objective of this early-stage evaluation is to "fail early and fail cheap," thereby conserving resources for the most promising candidates.[9]

The compound this compound is a compelling candidate for screening due to its hybrid structure. The indoline core is a feature of numerous compounds with a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[10][11][12][13][14][15] The morpholine heterocycle is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system permeability, and can also contribute directly to biological activity.[4][16][17][18] This combination of a versatile pharmacophore (indoline) with a favorable pharmacokinetic modulator (morpholine) warrants a broad yet systematic initial investigation.